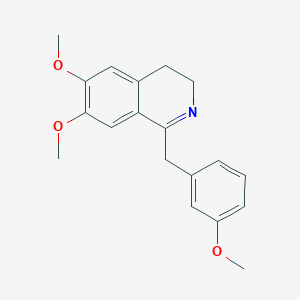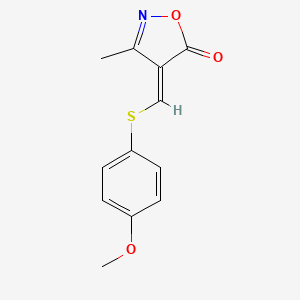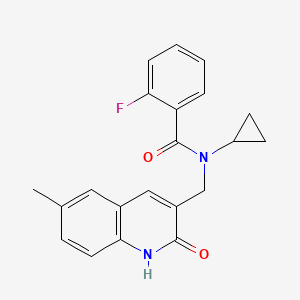
N-Cyclopropyl-2-fluoro-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclopropyl-2-fluoro-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorine atom, and a quinoline moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-2-fluoro-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes scaling up the Suzuki–Miyaura coupling reaction and employing advanced purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyclopropyl-2-fluoro-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
N-Cyclopropyl-2-fluoro-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-Cyclopropyl-2-fluoro-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The exact molecular targets and pathways may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: An intermediate in the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug.
1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride: Another quinoline derivative with similar structural features.
Uniqueness
N-Cyclopropyl-2-fluoro-N-((6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)benzamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its cyclopropyl and fluorine substituents contribute to its distinct chemical properties and reactivity, setting it apart from other quinoline derivatives.
Eigenschaften
CAS-Nummer |
606095-16-3 |
|---|---|
Molekularformel |
C21H19FN2O2 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
N-cyclopropyl-2-fluoro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
InChI |
InChI=1S/C21H19FN2O2/c1-13-6-9-19-14(10-13)11-15(20(25)23-19)12-24(16-7-8-16)21(26)17-4-2-3-5-18(17)22/h2-6,9-11,16H,7-8,12H2,1H3,(H,23,25) |
InChI-Schlüssel |
PQLKJRRJWDKDLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CC3)C(=O)C4=CC=CC=C4F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


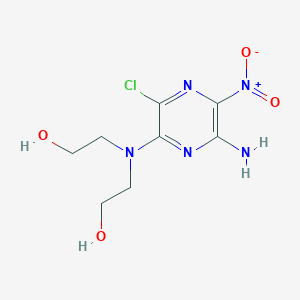

![4-Methyl-N-[(1H-pyrazol-5-yl)carbamoyl]benzene-1-sulfonamide](/img/structure/B12895108.png)
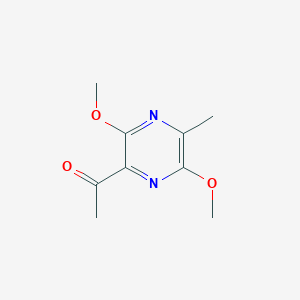



![(4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8,8'-diyl)bis(diethylphosphine)](/img/structure/B12895150.png)
![6-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)hexanoic acid](/img/structure/B12895159.png)
![2-(Hydroxymethyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12895164.png)
![2-(Difluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12895168.png)
